2,6-Bis(4-fluorophenyl)cyclohexan-1-one

Description

Systematic IUPAC Nomenclature and Synonyms

The compound 2,6-bis(4-fluorophenyl)cyclohexan-1-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as This compound . This nomenclature reflects its cyclohexanone backbone substituted with two 4-fluorophenyl groups at the 2 and 6 positions.

Synonyms for this compound include:

- 142272-54-6 (CAS Registry Number)

- 1~4~,3~4~-Difluoro-2~3~,2~4~,2~5~,2~6~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~(2~1~H)-one

- DTXSID50770721 (DSSTox Substance Identifier)

- This compound (simplified systematic variant).

These aliases are used interchangeably in chemical databases and regulatory documents, though the IUPAC name remains the primary descriptor for unambiguous identification.

Molecular Formula and Structural Representation

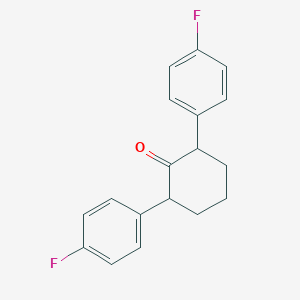

The molecular formula of this compound is C₁₈H₁₆F₂O . This formula corresponds to a molecular weight of 286.3 g/mol , as calculated from its constituent atomic masses.

Structural Features:

- Core structure : A cyclohexanone ring (cyclohexane with a ketone group at position 1).

- Substituents : Two 4-fluorophenyl groups attached at positions 2 and 6 of the cyclohexanone ring.

Key Representations:

The 2D structure highlights the planar aromatic fluorophenyl groups orthogonal to the non-planar cyclohexanone ring, while 3D conformer models reveal chair-like cyclohexanone geometry with fluorophenyl substituents in equatorial positions.

CAS Registry Number and Regulatory Classifications

CAS Registry Number:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 142272-54-6 . This unique identifier is critical for tracking its commercial availability, regulatory status, and research applications.

Regulatory Classifications:

Toxic Substances Control Act (TSCA):

As of January 2025, this compound is listed as an active substance in the TSCA Inventory under the non-confidential portion. This designation permits its manufacture and use in the United States, provided compliance with TSCA Section 5 requirements for new chemicals.

European Union REACH:

The compound is not currently listed on the REACH Annex XIV Authorisation List, which as of February 2025 contains 54 substances requiring authorization for use. However, its structural analogs, such as fluorinated aromatic ketones, may fall under broader regulatory scrutiny due to emerging policies on persistent organic pollutants.

Other Classifications:

These identifiers facilitate integration with global chemical management systems and environmental monitoring programs.

Properties

CAS No. |

142272-54-6 |

|---|---|

Molecular Formula |

C18H16F2O |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

2,6-bis(4-fluorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C18H16F2O/c19-14-8-4-12(5-9-14)16-2-1-3-17(18(16)21)13-6-10-15(20)11-7-13/h4-11,16-17H,1-3H2 |

InChI Key |

RRGPXVUIDPCSSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The primary synthesis involves Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic aldehyde and a ketone. For 2,6-Bis(4-fluorophenyl)cyclohexan-1-one, the reaction proceeds as follows:

Reaction Equation

$$

\text{Cyclohexanone} + 2 \times \text{4-Fluorobenzaldehyde} \xrightarrow{\text{Base}} \text{this compound} + 2 \times \text{H}_2\text{O}

$$

Key Steps :

- Enolate Formation : Deprotonation of cyclohexanone by a base (e.g., NaOH or KOH) generates an enolate.

- Aldol Condensation : Nucleophilic attack of the enolate on 4-fluorobenzaldehyde forms a β-hydroxy ketone intermediate.

- Dehydration : Elimination of water yields the α,β-unsaturated ketone.

Reaction Conditions and Parameters

The efficiency of the reaction depends on solvent selection, base strength, and temperature. Table 1 compares conditions from literature protocols:

Notes :

- Base Strength : NaOH is commonly used for its strong deprotonating ability.

- Solvent Choice : Ethanol/water mixtures enhance solubility of reactants, while pure ethanol may require reflux.

- Temperature Control : Ambient conditions limit side reactions, whereas reflux accelerates the reaction.

Industrial Production Methods

Large-scale synthesis adapts laboratory protocols with optimizations for cost and yield:

- Reagent Purity : Use industrial-grade 4-fluorobenzaldehyde (synthesized via fluorobenzene and CO/HCl).

- Scale-Up : Conduct reactions in stirred reactors with precise temperature control (e.g., 60–80°C).

- Byproduct Management : Neutralize reaction mixtures with acetic acid to prevent oligomerization.

- Purification : Recrystallization from ethanol or column chromatography ensures >98% purity.

Mechanistic Insights

The reaction follows a stepwise mechanism :

- Enolate Formation :

$$

\text{Cyclohexanone} + \text{OH}^- \rightarrow \text{Cyclohexanone enolate} + \text{H}_2\text{O}

$$ - Nucleophilic Attack :

$$

\text{Enolate} + \text{4-Fluorobenzaldehyde} \rightarrow \text{β-Hydroxy ketone}

$$ - Dehydration :

$$

\text{β-Hydroxy ketone} \rightarrow \text{α,β-Unsaturated ketone} + \text{H}_2\text{O}

$$

Stereochemistry : The (E)-configuration dominates due to steric and electronic factors favoring trans-alkene formation.

Optimization Strategies

To maximize yield and minimize impurities:

Characterization Techniques

Key analytical methods for verifying product identity:

Comparative Analysis with Analogues

The compound’s reactivity is influenced by substituent effects:

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst, such as copper(I) iodide (CuI).

Major Products Formed

Oxidation: Formation of 2,6-bis(4-fluorophenyl)cyclohexane-1,4-dione or 2,6-bis(4-fluorophenyl)cyclohexane-1,4-dicarboxylic acid.

Reduction: Formation of 2,6-bis(4-fluorophenyl)cyclohexanol.

Substitution: Formation of derivatives with substituted functional groups on the phenyl rings.

Scientific Research Applications

2,6-Bis(4-fluorophenyl)cyclohexan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-fluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

2,6-Bis(4-chlorobenzylidene)cyclohexan-1-one (P)

- Substituents : 4-Chlorophenyl groups.

- Application : Fluorescent sensor for Ni²⁺ ions in aqueous media. The sensing mechanism relies on fluorescence enhancement upon Ni²⁺ binding, attributed to the electron-withdrawing chlorine substituents stabilizing the excited state .

- Synthesis: Base-catalyzed aldol condensation of 4-chlorobenzaldehyde and cyclohexanone (74% yield) .

- Key Properties : FT-IR peaks at 1628–1649 cm⁻¹ (C=O and C=C stretching) .

2,6-Bis(4-methylbenzylidene)cyclohexan-1-one (Sensor C)

- Substituents : 4-Methylphenyl groups.

- Application : Selective Cr³⁺ detection with a limit of detection (LOD) of 2.3 × 10⁻⁹ M. The methyl groups enhance hydrophobicity, improving selectivity in aqueous media .

- Synthesis: Aldol condensation of 4-methylbenzaldehyde and cyclohexanone (2:1 ratio) with NaOH, yielding a fluorescent-on sensor .

2,6-Bis(4-methoxybenzylidene)cyclohexan-1-one

- Substituents : 4-Methoxyphenyl groups.

- Application : Intermediate in synthesizing pyrazoline-pyridine silver(I) complexes for DNA interaction studies .

2,6-Bis(4-hydroxy-3-methoxybenzylidene)cyclohexan-1-one

- Substituents : 4-Hydroxy-3-methoxyphenyl groups.

- Activity : Anticancer properties with lower IC₅₀ values than curcumin in murine 4T1 breast cancer cells. The hydroxyl and methoxy groups enhance bioavailability and target binding .

2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (C16)

- Substituents : Furan-2-yl groups.

- Application : Byproduct in Zr-catalyzed dehydrogenation processes. The electron-rich furan rings influence catalytic pathways in cross-aldol condensations .

2,6-Bis(4-azidobenzylidene)cyclohexanone

- Substituents : 4-Azidophenyl groups.

- Application : Photosensitive material precursor. Azide groups enable photochemical crosslinking, useful in polymer chemistry .

(2E,6E)-2,6-Bis(2-fluoro-5-methoxybenzylidene)cyclohexan-1-one

- Substituents : 2-Fluoro-5-methoxyphenyl groups.

- Structure: X-ray crystallography confirms a non-planar cyclohexanone ring, with substituents in trans configurations. The fluorine atoms enhance metabolic stability .

Comparative Data Table

Key Insights from Comparative Analysis

- Electron-Withdrawing vs. Donating Groups : Chloro and fluoro substituents (electron-withdrawing) enhance sensing selectivity for metal ions like Ni²⁺, while methyl and methoxy groups (electron-donating) improve hydrophobicity and fluorescence quantum yields .

- Biological Activity : Hydroxy and methoxy substitutions at specific positions (e.g., 4-hydroxy-3-methoxy) significantly enhance pharmacological efficacy compared to parent compounds like curcumin .

- Structural Flexibility: Non-planar cyclohexanone rings in fluorinated derivatives (e.g., 2-fluoro-5-methoxy analog) improve metabolic stability and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.